R-(+)-Aminoglutethimide L-Tartrate Salt
Description
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Structure
2D Structure
Properties
Molecular Formula |
C17H22N2O8 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;/m0./s1 |
InChI Key |
DQUXPVVSVXIQNE-ZOWNYOTGSA-N |
Isomeric SMILES |
CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Historical Context of Aminoglutethimide As a Biochemical Probe
The journey of aminoglutethimide (B1683760) in the scientific field is a notable example of serendipitous discovery and repurposing. Its history provides the foundational context for the later use of its specific enantiomers, like R-(+)-Aminoglutethimide, as refined research tools.
Initially introduced in 1960 as an anticonvulsant medication, the broader biochemical effects of aminoglutethimide were not immediately understood. wikipedia.org A pivotal moment occurred in 1963 when it was observed to induce symptoms of adrenal insufficiency, a condition akin to Addison's disease. wikipedia.org This unexpected finding led to the realization that the compound was a potent inhibitor of steroidogenesis. Following these discoveries, aminoglutethimide was withdrawn from the market as an anticonvulsant in 1966. wikipedia.org
This discovery of its mechanism of action, however, opened a new chapter for the compound as a biochemical probe. nih.gov Researchers began to explore its potential in areas where the inhibition of steroid hormone production could be investigated. It was identified as an inhibitor of multiple cytochrome P-450 mediated steroid hydroxylation steps. nih.gov This includes the crucial initial step of steroid synthesis—the conversion of cholesterol to pregnenolone (B344588) via the cholesterol side-chain cleavage enzyme (P450scc)—and the aromatization of androgens into estrogens by the enzyme aromatase. nih.govdrugbank.com This ability to disrupt steroid synthesis at multiple points established aminoglutethimide as a "first-generation" aromatase inhibitor and a tool for creating a reversible "chemical adrenalectomy" in research settings. wikipedia.orgnih.gov Its non-specific nature, affecting several enzymes, allowed scientists to probe the complex pathways of steroid biosynthesis. nih.gov
Rationale for Utilizing R + Aminoglutethimide L Tartrate Salt in Fundamental Research
The use of R-(+)-Aminoglutethimide L-Tartrate Salt in a laboratory setting is deliberate, capitalizing on the specific properties of both the enantiomer and the salt form to achieve greater precision and reliability in experimental models.
The primary rationale stems from the principle of stereoselectivity, where the three-dimensional structure of a molecule dictates its interaction with biological targets like enzymes. researchgate.net Aminoglutethimide (B1683760) is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: R-(+)-aminoglutethimide and S-(-)-aminoglutethimide. aacrjournals.org Research has demonstrated that these enantiomers possess significantly different potencies in enzyme inhibition. The R-(+)-enantiomer is a substantially more potent inhibitor of key enzymes in the steroidogenesis pathway compared to its S-(-) counterpart. nih.govnih.gov For instance, the dextrorotatory, or R-(+), enantiomer is 38 times more potent than the levoenantiomer in inhibiting the aromatase enzyme. nih.govoup.com Similarly, it is about 2.5 times more potent in inhibiting the cholesterol side-chain cleavage enzyme. aacrjournals.orgnih.gov This high degree of stereoselectivity allows researchers to use the R-(+) form as a more specific and powerful tool to probe the function of these particular enzymes with greater precision than the racemic mixture. nih.govnih.gov
The selection of the L-tartrate salt form is based on physicochemical principles aimed at optimizing the compound for research applications. nih.gov Converting a chemical compound into a salt is a common strategy in pharmaceutical science to improve properties such as aqueous solubility, dissolution rate, and stability. researchgate.netbjcardio.co.uk For fundamental research, consistent solubility and stability in experimental media are critical for obtaining reproducible results. The L-tartrate salt of R-(+)-Aminoglutethimide is designed to enhance these characteristics, ensuring reliable preparation of solutions and consistent bioavailability in in vitro and in vivo experimental systems. sci-hub.senih.gov
Table 1: Comparative Inhibitory Potency of Aminoglutethimide Enantiomers
| Enzyme Target | Relative Potency of R-(+)-Enantiomer vs. S-(-)-Enantiomer | Reference |
|---|---|---|
| Aromatase (CYP19A1) | 38 times more potent | nih.govoup.com |
| Cholesterol Side-Chain Cleavage Enzyme (P450scc; CYP11A1) | 2.5 times more potent | aacrjournals.orgnih.gov |
Overview of Key Academic Research Areas Explored with R + Aminoglutethimide L Tartrate Salt
Established Synthetic Pathways for R-(+)-Aminoglutethimide L-Tartrate Salt
The synthesis of this compound involves a multi-step process that culminates in the resolution of the desired enantiomer and its subsequent salt formation. A notable route for the parent compound, (R)-Aminoglutethimide, commences with 1-chloro-4-nitrobenzene. This pathway proceeds through a six-stage synthetic sequence, a key feature of which is the chemoresolution of a racemic intermediate, 4-cyano-4-(4-nitrophenyl)hexanoic acid. acs.org This resolution is efficiently achieved using a chiral resolving agent, such as (−)-cinchonidine, which allows for the separation of the desired R-enantiomer precursor. acs.org The final step in forming the active molecule involves the hydrogenation of the nitro group to an amine, yielding (R)-Aminoglutethimide. acs.org
The formation of the specific L-tartrate salt is accomplished through the resolution of the racemic aminoglutethimide (B1683760) base. The process involves recrystallizing the tartrate salts from a suitable solvent, typically methanol. nih.gov This classical resolution technique leverages the diastereomeric interactions between the chiral tartaric acid and the enantiomers of aminoglutethimide, leading to the selective crystallization of the this compound.
Enantioselective Synthesis and Stereochemical Considerations in this compound Research
The biological activity of aminoglutethimide is highly dependent on its stereochemistry, with the R-(+) enantiomer possessing significantly greater potency in inhibiting steroid synthesis compared to its S-(-) counterpart. nih.govbiocrick.com This makes enantioselective synthesis a critical area of research to produce the desired isomer efficiently and avoid potential side effects from the less active enantiomer. biocrick.com
One developed enantioselective route is designed for economic, large-scale manufacturing and avoids hazardous nitration technology, thereby preventing regio-isomer contamination. acs.org This process relies on the chemoresolution of the key intermediate, racemic 4-cyano-4-(4-nitrophenyl)hexanoic acid, using (−)-cinchonidine. acs.org An alternative approach that has been optimized is the asymmetric Michael addition, which offers another attractive pathway to the chiral precursor. acs.org
The absolute configuration of the enantiomers was determined through spectroscopic methods. Based on circular dichroism studies, the R-configuration was assigned to the dextrorotatory (+)-enantiomer, which is the form that actively inhibits steroid synthesis. nih.gov The profound difference in biological activity between the enantiomers stems from their three-dimensional structures. The specific spatial arrangement of functional groups in the R-isomer allows for a much more efficient and stronger interaction with the binding site of its biological target, such as the aromatase enzyme, compared to the S-isomer. researchgate.net
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Aminoglutethimide Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding the molecular features required for the biological activity of aminoglutethimide and for designing new analogues with improved potency or selectivity. Research has shown that specific structural components are crucial for its inhibitory effects on enzymes like aromatase and cholesterol side-chain cleavage enzyme (CSCC). nih.gov
Key findings from SAR studies include:
The 4'-Amino Group: A free primary amino group on the phenyl ring is critical for potent, competitive inhibition of aromatase. nih.govnih.gov Analogues where this amine is converted into urea (B33335) or thiourea (B124793) derivatives show a loss of inhibitory activity. nih.gov This suggests the amino group is directly involved in binding to the enzyme, possibly interacting with the iron center of the cytochrome P-450 haem moiety. nih.gov
The Piperidinedione Ring: While important, this ring is not essential for activity. Analogues based on a pyrrolidine-2,5-dione scaffold have been synthesized and shown to be selective aromatase inhibitors, though they are less effective against CSCC. nih.govnih.gov
Relocation of the Amino Group: Moving the free amino group to different positions can alter enzyme selectivity. For instance, relocating it to the nitrogen of the piperidinedione ring enhances CSCC inhibition. nih.gov
Substitution on the Phenyl Ring: Replacing the aminophenyl group with a more basic 4-pyridyl moiety results in a selective aromatase inhibitor. nih.gov
These studies indicate that a critical distance between the basic amino center and the dione (B5365651) moiety is necessary for effective aromatase inhibition. nih.gov
| Analogue/Modification | Target Enzyme | Activity Outcome | Reference |
|---|---|---|---|
| Conversion of 4'-amino to urea/thiourea | Aromatase | Loss of activity | nih.gov |
| Replacement of piperidinedione with pyrrolidinedione | Aromatase | Selective inhibition | nih.gov |
| Replacement of piperidinedione with pyrrolidinedione | CSCC | Weak or ineffective inhibition | nih.gov |
| Replacement of aminophenyl with 4-pyridyl | Aromatase | Selective inhibition | nih.gov |
| 3-(4-aminophenyl)pyrrolidine-2,5-dione | Aromatase | Moderate inhibition (IC50 = 20 µM) | nih.gov |
Design and Synthesis of Labeled this compound for Mechanistic Investigations
To investigate the mechanism of action, metabolic pathways, and distribution of R-(+)-Aminoglutethimide, isotopically labeled versions of the compound are invaluable research tools. The synthesis of such labeled compounds involves incorporating isotopes like Carbon-14 (¹⁴C) or Tritium (³H) into the molecular structure.
While specific documentation for the synthesis of labeled R-(+)-Aminoglutethimide is not detailed in the provided context, established radiolabeling techniques can be applied to its known synthetic pathways. For instance, palladium-catalyzed aryl cyanation reactions using [¹⁴C]-labeled potassium cyanide ([¹⁴C]KCN) are a common method for introducing a ¹⁴C label into aromatic molecules. dntb.gov.ua This strategy could be adapted to the synthetic route of aminoglutethimide that proceeds via the 4-cyano-4-(4-nitrophenyl)hexanoic acid intermediate, allowing for the incorporation of ¹⁴C into the molecule at the cyano-group position, which is retained in the final piperidinedione ring structure. acs.org The synthesis would follow the established enantioselective route, using the labeled precursor to produce the final, isotopically marked R-(+)-Aminoglutethimide for use in mechanistic and metabolic studies. acs.orgdntb.gov.ua
Co-crystallization and Eutectic Formation for Research Material Optimization
The poor aqueous solubility of aminoglutethimide presents challenges for its use in research applications. rsc.orgrsc.org To overcome this limitation, strategies such as co-crystallization and eutectic formation are employed to enhance the physicochemical properties of the material. rsc.orgmdpi.com
Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API), aminoglutethimide, with a stoichiometric amount of a pharmaceutically acceptable coformer into a single crystal lattice. researchgate.netnih.gov Novel co-crystals of aminoglutethimide have been successfully synthesized using methods like liquid-assisted grinding and slow solvent evaporation. rsc.orgrsc.org These co-crystals demonstrated significantly higher apparent solubility compared to pure aminoglutethimide. rsc.orgrsc.org Structural analysis revealed that the formation of these co-crystals is driven primarily by N–H⋯O hydrogen bonds and van der Waals forces between aminoglutethimide and the coformer. rsc.orgrsc.org
| Coformer | Synthesis Method | Key Interaction | Outcome | Reference |
|---|---|---|---|---|
| Not specified in abstract | Liquid-assisted grinding, Slow solvent evaporation | N–H⋯O hydrogen bonds, van der Waals forces | Higher apparent solubility | rsc.orgrsc.org |
| Caffeine, Nicotinamide, Ethenzamide | Not specified | Not specified | Moderate enhancement in aqueous solubility | rsc.org |
Eutectic Formation: Another approach is the formation of eutectic mixtures, which are combinations of substances that melt and solidify at a single temperature that is lower than the melting points of the individual components. researchgate.net Drug-drug eutectic mixtures of aminoglutethimide have been prepared with coformers such as caffeine, nicotinamide, and ethenzamide using a solvent-assisted mechanochemical grinding method. mdpi.comscilit.comdoaj.org These eutectic mixtures exhibited significant depressions in melting point and moderately higher aqueous solubilities (1.3 to 2.5 times higher) compared to the parent aminoglutethimide. mdpi.comscilit.com The formation of these mixtures was confirmed using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (PXRD), and Fourier-Transform Infrared Spectroscopy (FT-IR). mdpi.com
| Coformer | Molar Ratio (AMG:Coformer) | Melting Point Depression (°C) | Solubility Improvement | Reference |
|---|---|---|---|---|
| Caffeine (CAF) | 1:0.4 | Down to 127.2 | Moderately higher | scilit.comdoaj.org |
| Nicotinamide (NIC) | 1:1.9 | Down to 99.2 | Moderately higher | scilit.comdoaj.org |
| Ethenzamide (ZMD) | 1:1.4 | Down to 109.8 | Moderately higher | scilit.com |
Chromatographic Methodologies for this compound in Research Matrices
Chromatography stands as a cornerstone for the separation and quantification of R-(+)-Aminoglutethimide and its metabolites. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools, each offering distinct advantages for analyzing this chiral compound and its derivatives.
High-Performance Liquid Chromatography is an indispensable technique for the enantioselective separation and quantification of aminoglutethimide (AG) and its primary acetylated metabolite (AcAG). nih.gov The ability to resolve the R-(+) and S-(-) enantiomers is critical, as they can exhibit different biological activities.
Direct chiral separation is often achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based columns, such as those derived from cellulose (B213188), are widely used. nih.govnih.gov For instance, a direct, isocratic HPLC method utilizing cellulose tris-3,5-dimethyl phenyl carbamate (B1207046) (Chiralcel OD) and cellulose tris(4-methylphenyl benzoate) ester (Chiralcel OJ) columns in series has been successfully developed for the simultaneous separation of both AG and AcAG enantiomers. nih.gov The elution order of the enantiomers is a key parameter determined during method development. nih.gov
In addition to direct chiral separations, derivatization of the amino group of aminoglutethimide with fluorescent tags like dansyl chloride or fluorescamine (B152294) can enhance detection sensitivity. nih.gov These derivatives can then be resolved on chiral columns, with fluorescence detection providing lower limits of detection, often in the nanogram per milliliter (ng/mL) range. nih.gov
Research findings have demonstrated that after administration of racemic aminoglutethimide, the plasma concentrations of the R-(+)-enantiomer are typically higher than those of the S-(-)-enantiomer. nih.gov HPLC analysis of urine samples has shown that a significant amount of R-(+)-AG is excreted unchanged, while the S-(-)-AG is more extensively converted to its acetylated metabolite, S-(-)-AcAG. nih.gov HPLC methods have also been used to quantify other metabolites, such as hydroxylaminoglutethimide (HxAG), in urine. nih.govnih.gov
Table 1: HPLC Methods for Aminoglutethimide Enantiomeric and Metabolite Analysis
| Analyte(s) | Column(s) | Mobile Phase | Detection | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| R/S-Aminoglutethimide, R/S-N-acetyl-aminoglutethimide | Chiralcel OD and Chiralcel OJ in series | Isocratic | UV | S-(-)-AG is more extensively metabolized to S-(-)-AcAG than R-(+)-AG. | nih.gov |
| Dansyl derivatives of R/S-Aminoglutethimide | Chiralcel OD (Normal Phase) | Ethanol:Cyclohexane:Methanol (95:5:2 v/v/v) | Fluorescence | Lower limit of detection of 20 ng/mL for each enantiomer. | nih.gov |
| Fluorescamine derivatives of R/S-Aminoglutethimide | Chiralcel OD-R (Reversed Phase) | Acetonitrile:0.5% ortho-phosphoric acid (85:15 v/v) with 0.26 mM 1-hexanesulfonic acid sodium salt | Fluorescence | Lower limit of detection of 20.5 ng/mL for each diastereoisomer. | nih.gov |
| R/S-Aminoglutethimide, R/S-N-acetyl-aminoglutethimide | Two serial chiral separation columns | Not specified | UV | Renal clearance of S-AG was 2.3-fold greater than that of R-AG. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of aminoglutethimide and its metabolites, particularly in matrices like urine for doping control analysis. nih.govresearchgate.net Due to the polar nature and limited volatility of aminoglutethimide, chemical derivatization is a necessary step prior to GC analysis. researchgate.netjfda-online.com
Trimethylsilylation is a common derivatization strategy. researchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net This process increases the volatility and thermal stability of the analyte, making it suitable for GC separation. researchgate.net The resulting TMS derivatives produce characteristic mass spectra that are ideal for identification and screening purposes. researchgate.net
An excretion study using GC-MS analysis demonstrated that aminoglutethimide is primarily excreted as the unconjugated parent compound. nih.govresearchgate.net The method is sensitive enough to detect the compound for up to 165 hours after a single administration. nih.govresearchgate.net Fast-GC/MS methods have been developed for the rapid screening of multiple anti-estrogenic agents, including aminoglutethimide, allowing for high-throughput analysis. researchgate.net These methods often involve a simple liquid-liquid extraction followed by derivatization and analysis, with a total run time of just a few minutes. researchgate.net
Table 2: GC-MS Methodologies for Aminoglutethimide Analysis
| Sample Preparation | Derivatization Agent | Analytical Technique | Key Finding | Reference(s) |
|---|---|---|---|---|
| Liquid-liquid extraction | Trimethylsilylation (e.g., MSTFA) | GC/MS | Aminoglutethimide is mainly excreted as the unconjugated parent compound. | nih.govresearchgate.netresearchgate.net |
Spectroscopic Characterization Methods for this compound and Its Derivatives
Spectroscopic techniques provide invaluable information about the molecular structure, vibrational properties, and intermolecular interactions of this compound. These methods are fundamental for structural confirmation and can be adapted for highly sensitive detection.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the aminoglutethimide molecule. These methods probe the vibrational modes of the chemical bonds within the compound.
The IR spectrum of aminoglutethimide is dominated by bands associated with the imide and amino functional groups. rsc.org Strong bands corresponding to N-H stretching are observed in the 3500–3200 cm⁻¹ region. rsc.org The broadening of the imide NH stretching band suggests the presence of intramolecular hydrogen bonding with the adjacent carbonyl groups. rsc.org The C=O stretching vibration of the imide group gives rise to a strong band around 1696 cm⁻¹, while NH and NH₂ bending vibrations appear as strong bands at 1620 and 1517 cm⁻¹, respectively. rsc.org
In contrast, the Raman spectrum is primarily characterized by bands related to the carbon skeleton of the molecule. rsc.org The C=O stretching vibration is also strong in the Raman spectrum, appearing at approximately 1707 cm⁻¹. rsc.org The vibrational spectra provide complementary information, with IR being more sensitive to polar bonds and Raman to non-polar bonds. rsc.org
Table 3: Key Vibrational Bands for Aminoglutethimide
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity | Reference(s) |
|---|---|---|---|---|
| N-H Stretch (Imide/Amine) | 3500–3200 (Broad) | - | Strong (IR) | rsc.org |
| C=O Stretch (Imide) | 1696 | 1707 | Strong (IR/Raman) | rsc.org |
| N-H Bend | 1620 | - | Strong (IR) | rsc.org |
| NH₂ Bend | 1517 | - | Strong (IR) | rsc.org |
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique capable of detecting molecules at very low concentrations, making it suitable for trace analysis in research applications like anti-doping control. rsc.orgrsc.org SERS relies on the massive enhancement of the Raman signal when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, such as gold or silver nanoparticles. rsc.orgresearchgate.net
The detection of aminoglutethimide using SERS on gold nanoparticles has been extensively studied. rsc.orgrsc.org The adsorption of the molecule onto the gold surface is a critical factor, and experimental conditions such as pH are optimized to maximize the SERS signal. rsc.org A quantitative analysis of aminoglutethimide was found to be optimal at a pH of 5.0. rsc.org The adsorption process follows a Langmuir mechanism, from which an adsorption constant can be determined. rsc.org
This technique has demonstrated a limit of detection (LOD) for aminoglutethimide as low as 85 parts per billion (ppb), which is lower than that achieved by other common methods like LC/MS and GC/MS without pre-concentration steps. rsc.org The SERS spectrum not only allows for the identification of the molecule but also provides insights into the adsorption mechanism, as the orientation of the molecule on the nanoparticle surface influences which vibrational modes are enhanced. rsc.org
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy and the elucidation of its structure through fragmentation analysis. libretexts.orgnih.gov The molecular formula of aminoglutethimide is C₁₃H₁₆N₂O₂, corresponding to a molecular weight of 232.28 g/mol . rsc.orgchemscene.com
In mass spectrometry, aminoglutethimide is ionized and then fragmented. The resulting pattern of fragment ions is unique to the molecule and serves as a chemical fingerprint. nih.govlibretexts.org The analysis of these fragmentation patterns is crucial for the unambiguous identification of the compound in complex samples. nih.gov Common fragmentation pathways involve the cleavage of bonds adjacent to functional groups, such as the carbonyl groups or the ethyl group on the piperidine-2,6-dione ring. libretexts.orgyoutube.com The aromatic amine portion of the molecule also contributes to the characteristic fragmentation pattern. nih.gov This detailed structural information is essential in various research contexts, including metabolism studies and forensic analysis. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and stereochemistry.
In a research setting, ¹H NMR would be used to identify the number and types of hydrogen atoms in the molecule. The spectrum would show distinct signals for the aromatic protons on the aminophenyl group, the protons of the ethyl group, and the protons on the piperidine-2,6-dione ring. Furthermore, the protons on the L-tartrate counter-ion would also produce characteristic signals. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would allow for a precise assignment of each proton to its position in the structure.
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the compound. Each unique carbon atom in both the R-(+)-Aminoglutethimide and the L-tartrate moiety would yield a distinct signal in the spectrum. This technique confirms the carbon framework, including the presence of carbonyl groups in the piperidine-2,6-dione ring and the carboxylic acid groups in the tartrate.
Although specific, experimentally derived NMR data for this compound is not available in peer-reviewed literature, a hypothetical data table based on the known structures of aminoglutethimide and tartaric acid would look as follows.
Hypothetical ¹H NMR Spectral Data Data is illustrative and not based on experimental results for the specific salt.
| Functional Group | Hypothetical Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic protons (C₆H₄) | 6.5 - 7.0 | Doublet, Doublet |
| Amine protons (NH₂) | 5.1 | Broad Singlet |
| CH (Tartrate) | 4.3 | Singlet |
| Piperidine ring protons (CH₂) | 2.1 - 2.5 | Multiplet |
| Ethyl group protons (CH₂) | 1.8 - 2.1 | Quartet |
Hypothetical ¹³C NMR Spectral Data Data is illustrative and not based on experimental results for the specific salt.
| Functional Group | Hypothetical Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 172 - 175 |
| Carboxyl (COOH - Tartrate) | 170 - 173 |
| Aromatic carbons | 115 - 145 |
| CH-OH (Tartrate) | 70 - 75 |
| Quaternary Carbon (Piperidine ring) | 55 - 60 |
| Piperidine ring (CH₂) | 25 - 35 |
| Ethyl group (CH₂) | 20 - 30 |
X-ray Diffraction and Calorimetric Techniques for Solid-State Research Characterization
The solid-state properties of a pharmaceutical salt are critical as they influence stability, solubility, and bioavailability. X-ray diffraction and calorimetric techniques are cornerstones of solid-state characterization.
X-ray Powder Diffraction (XRPD) is a primary technique used to analyze crystalline solids. Every crystalline material has a unique XRPD pattern, which acts as a "fingerprint." drugbank.com This pattern is determined by the specific three-dimensional arrangement of molecules in the crystal lattice. For this compound, XRPD would be used to confirm its crystalline nature and identify its specific crystal form (polymorph). The analysis involves directing X-rays at a powder sample and measuring the scattering angles, which are presented as peaks at specific 2θ values. The resulting diffractogram could be used for quality control and to detect any potential polymorphic transformations during manufacturing or storage. While studies have been conducted on co-crystals and other forms of aminoglutethimide, a specific XRPD pattern for the L-tartrate salt is not documented in available literature. preprints.orgbit.edu.cn
Calorimetric techniques , such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the thermal properties of a material.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would reveal key thermal events, such as melting point, which is a fundamental indicator of purity. Other events like crystallization or polymorphic transitions could also be identified. Studies on aminoglutethimide eutectics have utilized DSC to map their phase diagrams. preprints.org
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is particularly useful for determining thermal stability and the temperature at which the compound begins to decompose. For a salt, it can also indicate the loss of bound solvent or water molecules. For L-tartaric acid, thermal analysis has shown it is stable up to approximately 170°C. ijcrt.org A similar analysis would be required to determine the decomposition profile of the aminoglutethimide salt.
These techniques, often used in conjunction, provide a comprehensive profile of the solid-state characteristics of a pharmaceutical compound.
Elucidating the Molecular Mechanisms of Action of R + Aminoglutethimide L Tartrate Salt
Inhibition of Aromatase (CYP19A1) by R-(+)-Aminoglutethimide L-Tartrate Salt
R-(+)-Aminoglutethimide, the dextrorotatory enantiomer of aminoglutethimide (B1683760), demonstrates significant inhibitory activity against aromatase (CYP19A1), the key enzyme responsible for converting androgens to estrogens. nih.govyoutube.com This inhibition is a cornerstone of its mechanism of action. The activity is highly stereoselective, with the R-(+)-enantiomer being substantially more potent than its levorotatory S-(-)-counterpart. nih.govnih.gov
The inhibitory effect of aminoglutethimide on aromatase is characterized by its stereoselectivity, where the R-(+)-enantiomer is a significantly more potent inhibitor than the S-(-)-enantiomer. Research indicates that the dextrorotatory [(+)-] enantiomer is 38 times more potent than the levoenantiomer in inhibiting the aromatization of testosterone (B1683101). nih.gov The apparent inhibition constant (Ki) for D(+)-aminoglutethimide is approximately 40 times lower than that of L(-)-aminoglutethimide, highlighting its enhanced potency. nih.gov Racemic aminoglutethimide itself is a competitive inhibitor of aromatase. nih.gov
| Compound | Enzyme Target | Inhibition Constant (Ki) | IC50 |
| Racemic Aminoglutethimide | Aromatase (CYP19A1) | 408 nM nih.gov / 600 nM wikipedia.org | 10 µM biocrick.com / 37 µM nih.gov |
| D(+)-Aminoglutethimide | Aromatase (CYP19A1) | ~40x more potent than L(-)-isomer nih.gov | |
| L(-)-Aminoglutethimide | Aromatase (CYP19A1) |
Note: Data is compiled from studies on human placental microsomes and other research models. Exact values may vary based on experimental conditions.
Aminoglutethimide is classified as a Type II nonsteroidal aromatase inhibitor. researchgate.net Its mechanism involves a direct interaction with the cytochrome P450 component of the aromatase enzyme complex. nih.gov Compounds like aminoglutethimide that possess a free basic amino group elicit a characteristic Type II difference spectrum upon binding. nih.gov This spectral change is indicative of the coordination of the nitrogen atom from the compound's aminophenyl group to the ferric iron atom at the center of the enzyme's heme prosthetic group. nih.govnih.gov
This interaction with the heme iron is a critical feature of its inhibitory action. nih.gov The binding affinity, as determined by these spectral changes, correlates well with the compound's inhibitory activity. nih.gov The amount of the spectral shift has been shown to be directly related to the degree of enzymatic inhibition. nih.gov This binding prevents the necessary reduction of the cytochrome, which is a required step before the oxygenation of the androgen substrate can occur. nih.gov
Aminoglutethimide acts as a competitive inhibitor of aromatase, meaning it directly competes with the enzyme's natural substrates, such as androstenedione (B190577) and testosterone, for binding at the active site. nih.govnih.gov By occupying the active site, it blocks the conversion of these androgens into estrogens (estrone and estradiol (B170435), respectively). wikipedia.orgdrugbank.com The optimal competitive antagonism is achieved with a free amino group at the 4' position of the phenyl ring substituent. nih.gov This structural feature is crucial, as metabolites where this amino group is conjugated show little to no inhibitory effect. nih.gov
Impact on Other Cytochrome P450 Enzymes and Steroidogenic Pathways in Research Models
The pharmacological activity of aminoglutethimide is not entirely selective for aromatase. nih.govnih.gov It also inhibits other key cytochrome P450 enzymes involved in the biosynthesis of steroid hormones, leading to a broader impact on steroidogenesis. wikipedia.orgnih.gov
Similar to its action on aromatase, the inhibition of CYP11A1 is stereoselective. The R-(+)-isomer (d-isomer) is a more potent inhibitor of cholesterol side-chain cleavage than the S-(-)-isomer (l-isomer). oup.comnih.gov Studies have shown the binding affinity of the d-isomer to be 2.6 times greater than the l-isomer, and it is 2.5 times more potent in the enzyme assay. oup.comnih.gov The apparent Ki of D(+)-AG is about 2.5 times less than that of L(-)-AG for inhibiting this enzyme. nih.gov
| Compound | Enzyme Target | Inhibition Constant (Ki) | IC50 |
| Racemic Aminoglutethimide | CYP11A1 (P450scc) | ~20,000 nM wikipedia.org / 14 µM nih.gov | 29 µM nih.gov |
| D(+)-Aminoglutethimide | CYP11A1 (P450scc) | ~2.5x more potent than L(-)-isomer nih.gov | ~16 µM oup.com |
| L(-)-Aminoglutethimide | CYP11A1 (P450scc) | ~40 µM oup.com |
Note: Data is compiled from various research models, including bovine corpus luteum mitochondria. Exact values may vary based on experimental conditions.
Aminoglutethimide's non-selective nature extends to other steroidogenic enzymes. nih.gov It is known to block several hydroxylation steps in the steroid synthesis pathway, including those mediated by 11β-hydroxylase (CYP11B1), aldosterone (B195564) synthase (CYP11B2), and 21-hydroxylase (CYP21A2). wikipedia.orgdrugbank.com Inhibition of CYP11B1 disrupts the conversion of 11-deoxycortisol to cortisol. scbt.comscbt.com This lack of selectivity is a key characteristic of aminoglutethimide, distinguishing it from newer, more selective aromatase inhibitors. nih.govtbzmed.ac.ir
Effects on Cholesterol Metabolism and Accumulation in Adrenal Gland Research
This compound, an inhibitor of steroidogenesis, significantly impacts cholesterol metabolism within the adrenal gland. Its primary mechanism involves the inhibition of the cholesterol side-chain cleavage (CSCC) enzyme system, also known as cytochrome P450scc (CYP11A1). nih.govnih.gov This enzyme is critical for the initial and rate-limiting step in steroid hormone synthesis, which is the conversion of cholesterol to pregnenolone (B344588). drugbank.compatsnap.comwikipedia.org By blocking this conversion, aminoglutethimide leads to a notable accumulation of cholesterol within the adrenal gland. nih.govoup.com This effect is more pronounced when administered in conjunction with adrenocorticotropic hormone (ACTH). nih.gov
Research in rat models has demonstrated that administration of aminoglutethimide results in distinct ultrastructural changes in adrenocortical cells. These changes include the appearance of polymorphic mitochondria with elongated and unusually arranged cristae. nih.gov These altered mitochondria often surround lipid droplets and can become gigantic in size. nih.gov The accumulation of cholesterol is a direct consequence of the enzymatic blockade, leading to adrenal enlargement. oup.com This enlargement is attributed to both the cholesterol buildup and the adrenal growth-promoting effect of increased endogenous ACTH secretion, which occurs as a compensatory mechanism to the reduced cortisol production. drugbank.comoup.com
Studies have shown that serum cholesterol levels can become elevated in patients treated with aminoglutethimide due to its interference with the conversion of cholesterol to Δ⁵-pregnenolone. drugs.com One study reported that 68% of patients receiving 500 mg of aminoglutethimide per day experienced elevations in total cholesterol, with this figure rising to 100% in patients receiving 1000 mg per day. drugs.com
Table 1: Effects of Aminoglutethimide on Adrenal Cholesterol Metabolism
| Parameter | Effect of Aminoglutethimide | Reference |
|---|---|---|
| Cholesterol Side-Chain Cleavage (CSCC) | Inhibition | nih.govnih.gov |
| Adrenal Cholesterol Levels | Accumulation/Increase | nih.govoup.com |
| Adrenal Gland Size | Enlargement | oup.com |
| Adrenocortical Cell Ultrastructure | Polymorphic mitochondria, altered cristae | nih.gov |
| Serum Cholesterol Levels | Elevation | drugs.com |
Non-Steroidogenic Mechanisms and Off-Target Interactions in Preclinical Research
Beyond its well-documented effects on steroidogenesis, this compound exhibits several non-steroidogenic mechanisms and off-target interactions that have been elucidated in preclinical research. These actions involve the induction of microsomal enzymes, effects on cellular signaling pathways, and modulation of gene expression and proteomic profiles.
Induction of Microsomal Enzymes and Specific Cytochrome P450 Isoforms (e.g., P450 2B1)
Aminoglutethimide has been identified as a potent inducer of hepatic microsomal enzymes, exhibiting a phenobarbitone-like induction profile. kau.edu.sa This induction leads to an increased metabolism of various drugs. nih.gov In animal studies, pretreatment with aminoglutethimide led to a proliferation of the smooth endoplasmic reticulum in liver cells and significantly increased the metabolism of compounds such as 4-nitroanisole (B1192098) and dicoumarol. kau.edu.sa This is accompanied by elevated levels of hepatic microsomal protein, cytochrome P-450, and NADPH-cytochrome-c reductase. kau.edu.sa
Chronic administration of aminoglutethimide has been shown to stimulate the activity of hepatic mixed-function oxidases, which can enhance the metabolism of steroids like estrogens. nih.gov This enzymatic induction is considered a significant part of its mechanism of action, potentially reducing the bioavailability of substrates like estrone (B1671321) sulfate (B86663). nih.govnih.gov While the induction of the broader cytochrome P450 system is established, specific details regarding the induction of the P450 2B1 isoform by this compound require further targeted investigation.
Table 2: Induction of Microsomal Enzymes by Aminoglutethimide
| Enzyme/Protein | Effect | Observed Consequence | Reference |
|---|---|---|---|
| Hepatic Microsomal Enzymes | Induction | Increased drug metabolism | kau.edu.sanih.gov |
| Hepatic Mixed-Function Oxidases | Stimulation | Increased estrogen metabolism | nih.govnih.gov |
| Cytochrome P-450 | Increased levels | Enhanced oxidative metabolism | kau.edu.sa |
| NADPH-cytochrome-c reductase | Increased levels | Enhanced electron transfer for P450 enzymes | kau.edu.sa |
Effects on Cellular Signaling Pathways (e.g., cAMP-dependent protein kinase inhibition)
Preclinical studies have suggested that aminoglutethimide may influence cellular signaling pathways, including those mediated by cyclic AMP (cAMP). Research has indicated a potential inhibitory effect on protein kinase A (PKA), a key enzyme in the cAMP signaling cascade. nih.gov However, this observation requires more definitive evidence to be firmly established.
In studies on human adrenocortical carcinoma cells (NCI-H295), the inhibitory effects of aminoglutethimide on ACTH receptor (ACTH-R) mRNA expression could be reversed by stimulating the cAMP pathway with ACTH or forskolin. nih.govbioscientifica.com This suggests an interplay between aminoglutethimide's actions and the cAMP signaling cascade. Despite overcoming the blockade on ACTH-R mRNA expression, the stimulation of the protein kinase A pathway did not reverse the inhibition of steroid biosynthesis caused by aminoglutethimide. nih.gov
Modulation of Gene Expression and Proteomic Profiles (e.g., ACTH-R mRNA, myeloperoxidase, apoptosis-related proteins)
Aminoglutethimide has been shown to modulate the expression of specific genes and alter proteomic profiles in various cell types.
ACTH-R mRNA: In human NCI-H295 adrenocortical carcinoma cells, aminoglutethimide significantly suppresses the baseline expression of ACTH receptor (ACTH-R) mRNA in a dose-dependent manner. nih.govbioscientifica.com This reduction in ACTH-R mRNA is paralleled by a decrease in ACTH-induced cAMP accumulation, indicating a reduced expression of the functional ACTH-R protein. nih.gov This downregulation of the ACTH-R may contribute to its therapeutic effects in adrenal diseases. nih.gov
Myeloperoxidase: Research has investigated the metabolism of aminoglutethimide by myeloperoxidase (MPO), an enzyme abundant in neutrophils. nih.govnih.gov This interaction leads to the formation of an MPO protein free radical, which is hypothesized to be a potential mechanism underlying the idiosyncratic adverse drug reaction of agranulocytosis. nih.govnih.gov The oxidation of the aniline (B41778) moiety of aminoglutethimide by the MPO/H₂O₂ system is crucial for this process. nih.gov
Apoptosis-Related Proteins: A quantitative proteomic analysis of Human Leukemia 60 (HL-60) cells treated with aminoglutethimide revealed significant changes in the expression of 43 proteins, with 18 being up-regulated and 25 down-regulated. ualberta.ca Notably, the treatment led to the down-regulation of critical anti-apoptotic proteins that are responsible for inhibiting the release of pro-apoptotic factors from the mitochondria. ualberta.ca This pro-apoptotic response was confirmed by flow cytometry, which indicated that apoptosis was the primary mode of cell death. ualberta.ca
Table 3: Modulation of Gene Expression and Proteomic Profiles by Aminoglutethimide
| Target Molecule | Effect | Cell/System Studied | Potential Implication | Reference |
|---|---|---|---|---|
| ACTH-R mRNA | Down-regulation (dose-dependent) | NCI-H295 adrenocortical carcinoma cells | Contribution to therapeutic activity in adrenal disease | nih.govbioscientifica.com |
| Myeloperoxidase (MPO) | Formation of MPO protein free radical | In vitro and HL-60 cells | Potential mechanism for agranulocytosis | nih.govnih.gov |
| Anti-apoptotic Proteins | Down-regulation | HL-60 cells | Induction of apoptosis | ualberta.ca |
Preclinical Pharmacological Investigations Utilizing R + Aminoglutethimide L Tartrate Salt
In Vitro Studies on Cellular and Subcellular Models
Assessment of Enzyme Activity in Cell-Free Systems (e.g., isolated microsomal preparations)
The primary mechanism of action of R-(+)-Aminoglutethimide is the inhibition of key enzymes involved in steroid biosynthesis. In cell-free systems, utilizing isolated microsomal preparations, the compound has been demonstrated to be a potent inhibitor of aromatase and the cholesterol side-chain cleavage enzyme, P-450scc.
In a study assessing the in vitro aromatase activity in microsomal fractions from rat ovaries, the inhibitory effects of the enantiomers of aminoglutethimide (B1683760) were evaluated. The R-(+)-enantiomer of aminoglutethimide exhibited a significant inhibitory effect on aromatase, the enzyme responsible for converting androgens to estrogens.
| Compound | IC50 (µM) for Aromatase Inhibition |
|---|---|
| R-(+)-Aminoglutethimide | 0.86 ± 0.06 |
Furthermore, investigations into the stereoselective inhibition of cholesterol side-chain cleavage by the enantiomers of aminoglutethimide have revealed that the R-(+)-isomer is a more potent inhibitor than the S-(-)-isomer. The cholesterol side-chain cleavage enzyme is the initial and rate-limiting step in the synthesis of all steroid hormones.
Effects on Cell Proliferation and Apoptosis in Cultured Cell Lines (e.g., MCF-7, HL-60)
The impact of R-(+)-Aminoglutethimide L-Tartrate Salt on cell proliferation and apoptosis has been a subject of investigation in various cancer cell lines, particularly those that are hormone-sensitive or involved in hematological malignancies.
In the context of the MCF-7 human breast cancer cell line, the antiproliferative effects of aminoglutethimide are primarily attributed to its inhibition of aromatase. By blocking the synthesis of estrogens, which are critical for the growth of estrogen receptor-positive breast cancer cells like MCF-7, the compound indirectly inhibits cell proliferation. Studies have shown that aminoglutethimide can significantly decrease cellular aromatase activity in MCF-7 cells. nih.gov
In the human promyelocytic leukemia cell line, HL-60, aminoglutethimide has been shown to induce apoptosis, or programmed cell death. The metabolism of aminoglutethimide by myeloperoxidase, an enzyme abundant in HL-60 cells, leads to the formation of protein radicals. This process is associated with a pro-apoptotic response, characterized by the downregulation of critical anti-apoptotic proteins. Flow cytometry analysis has confirmed that apoptosis is the primary mode of cell death in HL-60 cells treated with aminoglutethimide.
Investigating Specific Cellular Functions (e.g., Sertoli cell functions)
As of the current body of scientific literature, there is a lack of specific preclinical studies investigating the direct effects of this compound on the functions of Sertoli cells. Sertoli cells play a crucial role in the development and maturation of sperm within the testes. While the hormonal modulation effects of this compound are well-documented, its direct impact on specific Sertoli cell functions remains an area for future research.
In Vivo Animal Model Studies
Evaluation of Hormonal Modulation in Rodent Models
In vivo studies utilizing rodent models have substantiated the potent hormonal modulation effects of aminoglutethimide. These studies have consistently demonstrated the compound's ability to suppress the levels of key steroid hormones.
In female rats, the administration of aminoglutethimide has been shown to be a highly effective inhibitor of estradiol (B170435) biosynthesis. nih.gov Treatment with the compound resulted in a significant reduction in plasma estradiol levels.
| Treatment Group | Dose (mg/kg) | Decrease in Estradiol Blood Levels |
|---|---|---|
| Aminoglutethimide | 50 | 98% |
| Aminoglutethimide | 25 | Similarly effective inhibition |
In male rats, aminoglutethimide has been observed to cause a decrease in serum testosterone (B1683101) concentration. nih.gov This effect is attributed to its ability to block the cholesterol side-chain cleavage enzyme system, a critical step in the synthesis of androgens. nih.gov
Research on Pharmacodynamics in Specific Animal Disease Models (e.g., hormone-dependent cancer models)
The pharmacodynamic properties of aminoglutethimide have been extensively studied in animal models of hormone-dependent cancers, most notably the 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinoma model in rats. This model is widely used as it mimics many aspects of human hormone-dependent breast cancer.
In studies involving DMBA-induced mammary tumors in rats, treatment with aminoglutethimide demonstrated a clear inhibitory effect on carcinogenesis. This was evidenced by a reduction in the number of tumor-bearing animals and a decrease in the number of tumors per animal. This antitumor activity is primarily attributed to the compound's suppression of endocrine functions, specifically the reduction of circulating estrogen levels. nih.gov
| Treatment | Animal Model | Observed Effects |
|---|---|---|
| Aminoglutethimide | DMBA-induced mammary carcinoma in rats | - Decline in the number of tumor-bearing animals
|
Studies on Hematological Effects in Animal Models (e.g., leucopenia in mice)
Preclinical investigations in animal models have been instrumental in characterizing the hematological effects of aminoglutethimide, with a particular focus on its potential to induce leucopenia. A significant animal model for human leucopenia was developed in female mice to study the effects of the compound. nih.gov
In these studies, daily administration of aminoglutethimide led to notable decreases in both platelet and white blood cell counts over a period of two to three weeks. nih.gov This effect was found to be reversible, with cell counts returning to normal levels after cessation of the treatment. nih.gov Interestingly, upon re-challenging the animals with the compound, a rapid drop in both platelet and white cell counts was observed, suggesting a potential immune-mediated mechanism. nih.gov
Further investigations within this mouse model explored the role of metabolism in this hematological toxicity. The co-administration of cimetidine, a known inhibitor of certain cytochrome P-450 enzymes, was found to abolish the observed platelet and white cell toxicity of aminoglutethimide. nih.gov This suggests that the hematological effects may be mediated by a reactive metabolite of the compound. nih.gov In contrast, structural analogues of aminoglutethimide, such as glutethimide and 4-nitroglutethimide, did not produce similar reductions in platelet and white cell counts, indicating that the specific chemical structure of aminoglutethimide is crucial for this effect. nih.gov
The prevailing hypothesis from these preclinical findings is that aminoglutethimide may be activated to a reactive species that can act as a hapten. nih.gov This hapten may then trigger an immune response, leading to the lysis of platelets and white blood cells. nih.gov
Table 1: Summary of Hematological Effects of Aminoglutethimide in a Mouse Model
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| White Blood Cell Count | Significant decrease after 2-3 weeks of daily administration. | Potential for drug-induced leucopenia. | nih.gov |
| Platelet Count | Significant decrease after 2-3 weeks of daily administration. | Potential for drug-induced thrombocytopenia. | nih.gov |
| Reversibility | Cell counts recovered after discontinuation of the drug. | The hematological effects appear to be reversible. | nih.gov |
| Re-challenge | Rapid fall in cell counts upon re-administration. | Suggests a possible immune-mediated mechanism. | nih.gov |
| Effect of Cimetidine | Co-administration abolished the hematotoxicity. | Suggests the involvement of a reactive metabolite. | nih.gov |
Analysis of Metabolite Profiles in Animal Tissues and Biofluids
The metabolic fate of aminoglutethimide has been investigated in animal models, primarily in rats, to understand its biotransformation and the nature of its metabolites. These studies have revealed that the compound undergoes extensive metabolism. nih.gov
Following oral administration in rats, aminoglutethimide is almost completely eliminated within 48 hours, primarily in the form of various metabolites found in urine and feces. nih.gov The major metabolic pathways identified include acetylation of the aniline (B41778) nitrogen, hydroxylation of the glutarimide (B196013) ring, and oxidative elimination of the ethyl side chain. nih.gov
One of the principal metabolites identified is N-acetyl-aminoglutethimide. The formation of this acetylated metabolite is a significant route of metabolism. Analysis of biofluids such as plasma, saliva, and urine has been developed to separate and quantify the R(+) and S(-) enantiomers of both the parent drug and its acetylated metabolite. nih.gov This indicates that both the parent compound and its primary metabolite are distributed in these bodily fluids.
Further detailed analysis in rats has identified a number of urinary metabolites. nih.gov These include products of glutarimide ring hydroxylation at different positions and compounds resulting from the oxidative removal of the ethyl group. nih.gov Polar metabolites are also formed through aromatic hydroxylation followed by sulfate (B86663) conjugation, as well as a compound formed by the opening of the glutarimide ring. nih.gov A gamma-butyrolactone (B3396035) derivative has also been identified as a urinary metabolite. nih.gov
While comprehensive quantitative data on the distribution of each metabolite across a wide range of animal tissues is not extensively detailed, the analysis of urine provides a clear picture of the primary metabolic transformations the compound undergoes.
Table 2: Major Metabolites of Aminoglutethimide Identified in Rat Biofluids
| Metabolite Class | Specific Metabolites Identified in Urine | Metabolic Pathway | Reference |
|---|---|---|---|
| Acetylated Metabolite | N-acetyl-aminoglutethimide | Acetylation of the aniline moiety | nih.gov |
| Hydroxylated Metabolites | 3- and 4-hydroxy-glutethimide derivatives | Hydroxylation of the glutarimide ring | nih.gov |
| Side-chain Oxidation Products | Metabolites from elimination of the ethyl sidechain | Oxidative elimination | nih.gov |
| Polar Conjugates | Aromatic hydroxylation products with subsequent sulfate conjugation | Aromatic hydroxylation and sulfation | nih.gov |
| Ring-opened Products | Glutarimide ring-opened compound | Hydrolysis | nih.gov |
| Lactone Derivatives | Gamma-butyrolactone derivative | Oxidation/Rearrangement | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design Principles of Aminoglutethimide Analogues
Identification of Key Pharmacophoric Elements for Enzyme Inhibition
SAR studies have identified several key structural features of the aminoglutethimide (B1683760) molecule that are crucial for its inhibitory activity against enzymes like aromatase and cholesterol side-chain cleavage enzyme (CSCC). nih.gov
A primary pharmacophoric element is the 4'-aminophenyl group . A free amino or other basic group at this position on the phenyl ring is considered optimal for the competitive inhibition of aromatase. nih.gov This is underscored by the fact that major metabolites of aminoglutethimide, where this amino group is conjugated, exhibit little to no inhibitory effect on aromatase. nih.gov The basicity of this group is important, as replacing the aminophenyl group with the more basic 4-pyridyl moiety can lead to a selective aromatase inhibitor. nih.gov The amino group is believed to bind to the iron center of the cytochrome P-450 heme group of the enzyme. nih.gov
The piperidine-2,6-dione ring is another significant part of the molecule. While not absolutely essential for inhibitory activity, its structure and substituents play a role in both potency and selectivity. nih.gov For instance, relocating the amino group from the phenyl ring to the nitrogen atom of the piperidinedione ring has been shown to enhance the inhibition of CSCC. nih.gov Furthermore, replacing the piperidinedione ring with a pyrrolidine-2,5-dione ring can result in compounds that are potent aromatase inhibitors but less effective against CSCC, thereby increasing selectivity. nih.govnih.gov However, the 4'-aminophenyl moiety alone is not sufficient for activity, as derivatives with imidazolidinedione and pyrimidinetrione rings were found to be inactive. nih.gov
Studies also suggest that a critical distance between the basic center (the 4'-amino group) and the dione (B5365651) moiety is necessary for effective aromatase inhibition. nih.gov Crystallographic evidence indicates a distance of approximately 6.3 Å between two key interaction points on aromatase substrates. nih.gov A similar distance is observed between the basic function and the C-6 keto group in aminoglutethimide, suggesting that active analogues interact with these binding sites to competitively inhibit the enzyme. nih.gov
Synthesis and Biological Evaluation of Aminoglutethimide Derivatives for Modified Selectivity and Potency
Numerous aminoglutethimide derivatives have been synthesized and evaluated to improve potency and selectivity for aromatase over other enzymes like CSCC (also known as desmolase). These efforts have led to a deeper understanding of the structural requirements for effective and selective inhibition.
One area of exploration has been the modification of the heterocyclic ring. A series of (aminophenyl)pyrrolidine-2,5-diones were prepared, showing that this scaffold can lead to selective aromatase inhibitors. nih.gov For example, 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione and 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione (B1218342) were potent and selective competitive inhibitors of aromatase. nih.gov In contrast, these compounds were weak or ineffective inhibitors of CSCC. nih.gov
Another strategy has involved the replacement of the aminophenyl group with other basic moieties. The 4-pyridyl analogue , 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, was found to be a strong competitive inhibitor of aromatase but did not inhibit desmolase, demonstrating high selectivity. nih.gov Conversely, the 2- and 3-pyridyl analogues were inactive against both enzymes, highlighting the precise positional requirement of the basic nitrogen atom. nih.gov
Alkylation at the 1-position (the nitrogen of the piperidinedione ring) has also been investigated to modulate selectivity. A homologous series of 1-n-alkyl-derivatives of aminoglutethimide was synthesized. nih.gov Activity against desmolase decreased with smaller alkyl groups, with the n-propyl derivative showing significantly reduced inhibition of this enzyme. nih.gov In contrast, aromatase inhibition was highest with larger alkyl groups like hexyl and octyl. nih.gov The n-propyl derivative was identified as having the optimal ratio of desmolase to aromatase inhibition, making it a highly selective aromatase inhibitor. nih.gov
The following table summarizes the biological evaluation data for selected aminoglutethimide analogues:
| Compound Name | Modification | Target Enzyme | Ki (µM) | IC50 (µM) | Selectivity Profile |
|---|---|---|---|---|---|
| Aminoglutethimide | Parent Compound | Aromatase | 0.68 nih.gov | - | Inhibits both Aromatase and CSCC |
| CSCC | 14 nih.gov | 30 nih.gov | |||
| 3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione | Piperidinedione to Pyrrolidinedione | Aromatase | 0.8 nih.gov | - | Selective for Aromatase |
| 3-(4-aminophenyl)-3-ethylpyrrolidine-2,5-dione | Piperidinedione to Pyrrolidinedione | Aromatase | 1.0 nih.gov | - | Selective for Aromatase |
| 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione | Aminophenyl to 4-pyridyl | Aromatase | 1.1 nih.gov | - | Selective for Aromatase (non-inhibitory toward desmolase) |
| 1-Amino-3-ethyl-3-phenylpiperidine-2,6-dione | N-amino analogue | Desmolase | - | - | Selective inhibitor of desmolase |
| 1-n-Propyl-aminoglutethimide | N-propylation | Desmolase | - | 220 nih.gov | Selective for Aromatase |
| Aromatase | - | 5 nih.gov | |||
| 1-n-Hexyl-aminoglutethimide | N-hexylation | Aromatase | - | 1.6 nih.gov | Potent Aromatase inhibitor |
Computational Chemistry Approaches in Aminoglutethimide SAR Analysis
Computational chemistry has become an invaluable tool in understanding the SAR of aminoglutethimide and its analogues at a molecular level. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations provide insights that guide the rational design of new inhibitors.
Molecular docking studies have been employed to elucidate the binding mode of aminoglutethimide and its analogues within the active site of target enzymes, particularly aromatase. nih.gov These studies help to visualize the interactions between the ligand and amino acid residues of the enzyme, providing a structural basis for the observed biological activity.
Docking simulations of aminoglutethimide in the aromatase active site have shown that it engages in hydrophobic interactions with the binding pocket. nih.govsemanticscholar.org Additionally, hydrogen bond interactions with residues such as A306 and T310 have been identified. nih.govsemanticscholar.org The docking results for aminoglutethimide show a relatively low binding energy, which is consistent with its moderate potency. nih.gov
Key amino acid residues in the aromatase active site that are important for interacting with inhibitors include polar residues (D309, T310, S478, M374), aromatic residues (F134, F221, W224), and non-polar residues (A306, A307, V370, L372, L477). nih.gov The insights gained from how different analogues interact with these residues can guide the design of new compounds with improved binding affinity and selectivity.
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tbzmed.ac.ir For aminoglutethimide analogues, QSAR studies can help to identify the physicochemical properties that are most influential for their inhibitory potency.
While specific QSAR models for aminoglutethimide derivatives are not extensively detailed in the provided context, the general approach involves calculating a set of molecular descriptors for each analogue. These descriptors can be steric, electronic, or hydrophobic in nature. tbzmed.ac.ir Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity (e.g., IC50 or Ki values). tbzmed.ac.ir
Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. The development of a robust QSAR model for aminoglutethimide analogues would require a dataset of compounds with a wide range of structural diversity and biological activity.
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. nih.govnih.gov MD simulations of the aromatase enzyme, both with and without a bound inhibitor, can provide valuable insights into the flexibility of the enzyme's active site and the stability of the ligand-enzyme interactions. semanticscholar.org
By simulating the motion of atoms in the system, MD can reveal how the enzyme conformation changes upon ligand binding and can help to understand the key interactions that stabilize the complex. semanticscholar.org For instance, MD simulations can be used to assess the stability of hydrogen bonds and hydrophobic contacts identified in molecular docking studies. These simulations have been used to relax the crystal structure of aromatase to a more realistic equilibrium conformation before performing docking studies with various inhibitors. semanticscholar.org The dynamic picture provided by MD simulations complements the static view from molecular docking and can lead to a more accurate understanding of the binding mechanism of aminoglutethimide analogues. nih.govnih.gov
Design of Novel R-(+)-Aminoglutethimide L-Tartrate Salt-Based Probes for Target Identification
The design of chemical probes based on pharmacologically active molecules is a crucial strategy for target identification and validation. bohrium.com A chemical probe is typically a molecule that contains the core pharmacophore of a drug, along with a reactive or reporter group that allows for the covalent labeling or visualization of its biological targets.
The design of such a probe would involve modifying the aminoglutethimide structure to include a tag or a reactive group. This could be a fluorescent dye for imaging applications, a biotin (B1667282) tag for affinity purification of the target protein, or a photoaffinity label that can be activated by UV light to form a covalent bond with the target. nih.gov The position of this modification would need to be carefully chosen to avoid disrupting the key interactions with the enzyme's active site. For example, modifications might be explored at positions on the phenyl ring or the piperidinedione ring that are not critical for binding, as determined by SAR studies.
The ultimate goal of using such a probe would be to identify the full spectrum of proteins that interact with aminoglutethimide in a cellular context, which could help to elucidate its mechanisms of action and potential off-target effects.
Pharmacokinetic and Biotransformation Studies in Research Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (e.g., rodents)
Studies in preclinical models, particularly rodents, have characterized the pharmacokinetic profile of aminoglutethimide (B1683760). Following oral administration in rats, the compound is absorbed rapidly and completely. wikipedia.org It is widely distributed throughout the body. wikipedia.org
Investigations using radiolabeled aminoglutethimide in rats demonstrated that the compound is almost entirely eliminated within 48 hours, primarily in the form of metabolites. nih.gov Excretion occurs through both urine and feces. nih.gov In rats with bile duct cannulation, biliary excretion was significant, accounting for approximately 52% of the administered oral dose within 24 hours, with the remainder eliminated in the urine. nih.gov
Studies comparing multiple species showed that after a single oral dose of ¹⁴C-aminoglutethimide, rats, guinea pigs, and rabbits excreted over 89% of the dose in urine and feces within 72 hours. nih.gov In these species, residual radioactivity in tissues after 72 hours was very low. nih.gov In contrast, dogs eliminated only 51% of the dose in the same timeframe and retained a considerable quantity of radioactivity in their tissues. nih.gov The biological half-life of aminoglutethimide has been reported to be approximately 12.5 hours, with 34% to 54% of the drug being excreted unchanged in the urine. wikipedia.org
Identification and Characterization of R-(+)-Aminoglutethimide L-Tartrate Salt Metabolites in Animal Studies
Biotransformation of aminoglutethimide is extensive in most preclinical species. nih.gov In rats, the metabolism is characterized by several key pathways, including acetylation of the aniline (B41778) moiety, hydroxylation of the glutarimide (B196013) ring, and oxidative elimination of the ethyl sidechain. nih.gov
The primary metabolite found in the urine of rats is the N-acetylated form. nih.gov Further biotransformation includes hydroxylation at various positions. Products of hydroxylation on the 3-ethylpiperidine-2,6-dione residue have been identified. nih.gov More polar metabolites are formed through aromatic hydroxylation followed by sulfate (B86663) conjugation. nih.gov Other identified metabolic products in rats include a compound resulting from the opening of the glutarimide ring and a gamma-butyrolactone (B3396035) derivative. nih.gov
The table below summarizes the major metabolic reactions and the resulting metabolites identified in animal research.
| Metabolic Reaction | Identified Metabolite(s) |
| Acetylation | 3-(4-acetylaminophenyl)-3-ethylpiperidine-2,6-dione (N-acetylaminoglutethimide) |
| Hydroxylation | 3-(4-aminophenyl)-3-ethyl-5-hydroxypiperidine-2,6-dione; 3-(4-aminophenyl)-3-(1-hydroxyethyl)piperidine-2,6-dione |
| Ring Opening | Glutarimide ring-opened compounds |
| Rearrangement | 3-(4-aminophenyl)-3-(2-carboxamidoethyl)tetrahydrofuran-2-one |
| Conjugation | Sulfate conjugates of aromatic hydroxylation products |
Species Differences in this compound Metabolism in Research
Significant species-specific differences have been observed in the metabolism of aminoglutethimide. nih.govnih.gov The most prominent variation lies in the extent of N-acetylation. nih.govnih.gov In rats, nearly all urinary metabolites are N-acetylated. nih.gov Similarly, N-acetylaminoglutethimide is the major metabolite in guinea pigs and rabbits. nih.gov
In stark contrast, dogs and humans excrete the unchanged parent drug as the main product. nih.gov This indicates a lesser reliance on the N-acetylation pathway in these species compared to rodents. nih.govnih.gov While N-acetylation patterns differ, the stereoselective 5-hydroxylation of the piperidinedione ring occurs in the same manner in both rats and humans, with the cis isomer being formed exclusively. nih.gov
Further species differences were noted in the physiological response of the adrenal cortex. Studies in hamsters and rats showed that aminoglutethimide administration led to an increase in adrenal gland weight in both species, but the underlying cellular changes were different, suggesting distinct species-specific responses to the compound. nih.gov
The following table compares the metabolic profiles across different preclinical species.
| Species | Primary Excreted Product | Key Metabolic Feature |
| Rat | N-acetylaminoglutethimide | Extensive N-acetylation of nearly all metabolites. nih.govnih.gov |
| Guinea Pig | N-acetylaminoglutethimide | Extensive metabolism, similar to rats. nih.gov |
| Rabbit | N-acetylaminoglutethimide | Extensive metabolism, similar to rats. nih.gov |
| Dog | Unchanged Aminoglutethimide | Limited N-acetylation; parent drug is the main excreted product. nih.gov |
Enzyme Systems Involved in this compound Biotransformation in Research Models
The biotransformation of aminoglutethimide is primarily mediated by the cytochrome P-450 (CYP) enzyme system. drugbank.comnih.gov Aminoglutethimide acts as an inhibitor of several CYP-mediated steroid hydroxylation steps. nih.gov Its mechanism involves binding to cytochrome P-450 complexes to block key steps in steroidogenesis. drugbank.com
Research indicates that aminoglutethimide and its analogs that possess a free basic amino group elicit a Type II difference spectrum with various cytochrome P-450 isozymes. nih.gov This spectral shift suggests a direct interaction, specifically the binding of the amino group to the iron atom at the center of the heme enzyme. nih.gov This binding is correlated with the compound's inhibitory activity. nih.gov The acetylation of the amino group, which produces the major metabolite N-acetylaminoglutethimide in some species, results in a loss of ability to bind to cytochrome P-450scc, thereby inactivating the compound. nih.gov
In addition to being an inhibitor, aminoglutethimide has also been identified as a potent inducer of microsomal enzymes. nih.gov This dual role as both an inhibitor and an inducer of hepatic enzyme systems highlights its complex interaction with the metabolic machinery in research models.
R + Aminoglutethimide L Tartrate Salt As a Research Tool and Future Directions
Application of R-(+)-Aminoglutethimide L-Tartrate Salt in Studying Steroidogenesis and Endocrine Regulation
R-(+)-Aminoglutethimide serves as a critical research tool for elucidating the complex pathways of steroid biosynthesis (steroidogenesis) and the broader mechanisms of endocrine control. Its utility stems from its well-characterized inhibitory action on key enzymes within the steroidogenic cascade. The compound is a potent inhibitor of several cytochrome P-450 mediated steroid hydroxylation steps. nih.gov A primary target is the cholesterol side-chain cleavage enzyme (P450scc), which catalyzes the conversion of cholesterol to pregnenolone (B344588)—the initial, rate-limiting step in the synthesis of all steroid hormones. nih.govnih.gov By blocking this step, R-(+)-Aminoglutethimide effectively curtails the production of downstream glucocorticoids, mineralocorticoids, androgens, and estrogens. drugbank.com
Another crucial enzyme inhibited by the compound is aromatase (P450arom), which is responsible for the conversion of androgens (like androstenedione) into estrogens (like estrone). nih.govnih.govnih.gov This dual inhibition of both an early and a late-stage enzyme in steroidogenesis makes it an invaluable agent for studying the physiological consequences of steroid deprivation in various experimental models.
The inhibitory potency of aminoglutethimide (B1683760) is stereospecific, with the R-(+) enantiomer demonstrating significantly greater activity than the L-(-) form. Research has shown that the apparent Ki (inhibition constant) of R-(+)-aminoglutethimide is approximately 2.5 times lower for inhibiting cholesterol side-chain cleavage and about 40 times lower for inhibiting aromatase compared to its L-(-) counterpart. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of functional groups in the R-(+) isomer, which allows for a more efficient and stronger binding interaction with the active sites of its target enzymes. researchgate.net
In research settings, application of R-(+)-aminoglutethimide allows investigators to:
Probe feedback mechanisms: By inducing a rapid decrease in circulating steroid levels, such as cortisol, the compound can be used to study the compensatory response of the hypothalamic-pituitary-adrenal (HPA) axis, including the reflex increase in adrenocorticotropic hormone (ACTH) secretion. drugbank.comnih.gov
Investigate hormone-dependent processes: It is used in cell culture and animal models to study the role of specific steroids in processes like cell proliferation, differentiation, and apoptosis, particularly in the context of hormone-dependent cancers.
Elucidate novel regulatory pathways: Beyond direct enzyme inhibition, studies have revealed that aminoglutethimide can also suppress the expression of the ACTH receptor (ACTH-R) mRNA in adrenocortical cells. nih.gov This finding points to a more complex regulatory role, where the compound not only blocks steroid synthesis but may also reduce the sensitivity of adrenal cells to pituitary stimulation, providing another avenue for endocrine research. nih.gov
The table below summarizes the observed effects of aminoglutethimide on key enzymes and hormones, illustrating its application in endocrine research.
| Target/Hormone | Observed Effect | Research Implication | Reference |
|---|---|---|---|
| Cholesterol Side-Chain Cleavage (P450scc) | Inhibition of cholesterol conversion to pregnenolone | Studying the rate-limiting step of steroidogenesis | nih.govnih.gov |
| Aromatase (P450arom) | Inhibition of androgen conversion to estrogens | Investigating the role of peripheral estrogen synthesis | nih.govnih.gov |
| 11β-Hydroxylase | Inhibition, leading to increased 11-desoxycortisol | Analyzing specific steps in cortisol biosynthesis | nih.gov |
| Estrone (B1671321) (E1) & Estradiol (B170435) (E2) | Suppression of plasma levels by ~60% | Modeling estrogen deprivation in postmenopausal states | nih.gov |
| Androstenedione (B190577) | Suppression by ~65% (with hydrocortisone) | Studying the impact on estrogen precursors | nih.gov |
| ACTH Receptor mRNA | Dose-dependent suppression of expression | Exploring non-enzymatic mechanisms of endocrine regulation | nih.gov |
Role in the Discovery and Development of Novel Enzyme Inhibitors
R-(+)-Aminoglutethimide holds a significant place in the history of medicinal chemistry as a foundational molecule in the development of enzyme inhibitors, particularly for steroidogenic P450 enzymes. As one of the first clinically utilized aromatase inhibitors, it is considered a "first-generation" compound that paved the way for more potent and selective agents. wikipedia.org Its chemical structure has served as a critical scaffold and reference point for the rational design of subsequent generations of inhibitors.
The development process leveraging R-(+)-aminoglutethimide as a lead compound typically involves:
Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the chemical structure of aminoglutethimide—such as altering substituents on the phenyl ring or modifying the glutarimide (B196013) ring—to understand which molecular features are essential for binding to the target enzyme and for inhibitory activity.
Pharmacophore Modeling: The key structural elements of R-(+)-aminoglutethimide responsible for its interaction with the enzyme's active site are identified to create a "pharmacophore" model. This model serves as a template for designing novel molecules that retain the necessary binding characteristics but may have improved properties, such as greater selectivity or fewer off-target effects.
Development of Selective Inhibitors: A limitation of aminoglutethimide is its non-selective inhibition of multiple P450 enzymes (e.g., P450scc and aromatase). nih.gov This lack of specificity prompted research focused on developing analogs that could selectively target a single enzyme. For instance, studies dedicated to creating analogs of aminoglutethimide have successfully produced compounds with enhanced selective inhibition of aromatase, a key strategy in developing treatments for estrogen-receptor-positive breast cancer. acs.org
By serving as a benchmark, R-(+)-aminoglutethimide allows for the direct comparison of newly synthesized compounds, helping to quantify improvements in potency and selectivity. This role as a prototype was instrumental in the evolution of endocrine therapies, leading to the development of highly specific non-steroidal aromatase inhibitors that are now widely used. nih.gov
Integration of this compound Research into Systems Biology Approaches (e.g., Metabolomics, Proteomics)
The integration of well-characterized chemical probes like this compound into systems biology platforms such as metabolomics and proteomics offers a powerful strategy to map its global impact on cellular function. nih.gov While its primary mechanisms are known, these "omics" approaches can uncover novel off-target effects, downstream consequences of enzyme inhibition, and compensatory metabolic or signaling pathways. nih.govmdpi.com
In a typical experimental design, a relevant cell line (e.g., NCI-H295R human adrenocortical carcinoma cells or MCF-7 breast cancer cells) would be treated with this compound. Subsequently, global changes would be analyzed:
Proteomics: Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins following treatment. This can reveal the upregulation or downregulation of proteins involved in cellular stress, apoptosis, cell cycle regulation, or other signaling pathways that are indirectly affected by the disruption of steroidogenesis.
Metabolomics: This approach profiles a wide array of small-molecule metabolites (e.g., lipids, amino acids, organic acids). nih.gov After treatment with the compound, metabolomics can provide a detailed snapshot of the metabolic state of the cell. It can confirm the expected decrease in steroid metabolites but also identify unexpected accumulations of precursors or alterations in entirely different metabolic pathways (e.g., lipid metabolism or central carbon metabolism) that the cell uses to adapt to the induced stress.
The integration of these datasets allows for a more holistic understanding of the compound's effects, moving beyond a single target to a network-level view. nih.gov
The table below illustrates the potential data and insights that could be generated by integrating R-(+)-Aminoglutethimide into a systems biology workflow.
| Omics Approach | Potential Data Generated | Scientific Insight |
|---|---|---|
| Proteomics | - Quantification of P450 enzymes
| - Confirm target engagement
|
| Metabolomics | - Depletion of cortisol, aldosterone (B195564), and estrogen metabolites
| - Validate primary mechanism of action
|
| Integrated Analysis | - Correlation maps of protein and metabolite changes
| - Link protein changes to specific metabolic consequences
|
Theoretical Frameworks for Future Research Utilizing this compound as a Reference Compound
Looking forward, this compound remains a valuable tool, not as a therapeutic agent, but as a standard reference compound within several theoretical and experimental frameworks. Its broad but well-documented inhibitory profile makes it an ideal positive control and benchmark for the development and validation of new technologies and research models.
Future research frameworks could include:
High-Throughput Screening (HTS) Assays: In the search for novel inhibitors of steroidogenesis, R-(+)-Aminoglutethimide can be used as a reference compound to validate the assay's sensitivity and specificity. Any newly identified "hit" from a large chemical library can be directly compared to it to gauge relative potency and establish a baseline for further development.
Computational Modeling and Simulation: Its known interactions with cytochrome P450 enzymes can be used to validate and refine computational docking and molecular dynamics simulations. By ensuring that in silico models can accurately predict the binding pose and affinity of R-(+)-Aminoglutethimide, researchers can increase their confidence in the model's ability to predict the behavior of novel, untested compounds.
Validation of Novel Biological Models: As new research models are developed, such as 3D organoids derived from adrenal or ovarian tissue, R-(+)-Aminoglutethimide can be used as a tool to confirm that these models recapitulate known physiological responses. A successful model should demonstrate a predictable and dose-dependent decrease in steroid hormone production upon treatment.
Phenotypic Screening and Deconvolution: In phenotypic screens, where compounds are selected based on an observed cellular effect (e.g., reduced cancer cell viability) rather than a known target, R-(+)-Aminoglutethimide can be used to help deconvolve the mechanism of action of new hits. If a new compound produces a proteomic or metabolomic signature similar to that of R-(+)-Aminoglutethimide, it would strongly suggest that the new compound also acts by inhibiting steroidogenesis. This comparative approach accelerates the identification of the molecular targets of novel bioactive compounds.
By continuing to serve as a well-understood chemical probe, this compound will facilitate the discovery and characterization of the next generation of endocrine modulators and therapeutic agents.
Q & A
Q. How can researchers confirm the enantiomeric purity of R-(+)-Aminoglutethimide L-Tartrate Salt in synthesis protocols?
Methodological Answer: Enantiomeric purity is critical for reproducibility. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (80:20, v/v) at 1.0 mL/min. Compare retention times to S-(-)-enantiomer standards. Validate with polarimetry ([α]D²⁵ = +35° to +40° in methanol) and cross-reference with NMR (δ 3.8–4.2 ppm for tartrate protons) .
Q. What are the standard protocols for assessing R-(+)-Aminoglutethimide’s stability under varying pH conditions?
Methodological Answer: Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–9) and incubating at 40°C/75% RH. Monitor degradation via LC-MS at 0, 1, 2, and 4 weeks. Key degradation products include hydrolyzed glutethimide and tartaric acid adducts. Use Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. How should researchers design experiments to evaluate R-(+)-Aminoglutethimide’s inhibitory effects on CYP19 (aromatase) in heterogeneous cell models?
Methodological Answer:
- Cell Model : Use hormone-dependent MCF-7 breast cancer cells or transfected HEK293 cells expressing human aromatase.
- Dose-Response : Test concentrations from 1 nM to 100 µM with 17β-estradiol as a substrate.
- Controls : Include ketoconazole (non-specific CYP inhibitor) and letrozole (positive control).
- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism®). Validate with radiometric assays measuring ³H₂O release from [1β-³H]-androstenedione .
Q. What statistical approaches are recommended for resolving contradictory IC₅₀ values reported in aromatase inhibition studies?
Methodological Answer: Apply meta-analysis to aggregate data from ≥5 independent studies. Use random-effects models to account for heterogeneity. Perform sensitivity analysis to exclude outliers (e.g., studies with poor purity validation). Report 95% confidence intervals and I² statistics to quantify inconsistency .
Q. How can researchers optimize in vitro assays to distinguish R-(+)-Aminoglutethimide’s target specificity from off-target effects on other steroidogenic enzymes?
Methodological Answer:
- Panel Testing : Include CYP11B1 (11β-hydroxylase), CYP17A1 (17α-hydroxylase), and CYP21A2 (21-hydroxylase) in inhibition assays.
- Kinetic Analysis : Determine Kᵢ values using Lineweaver-Burk plots. Competitive inhibition is indicated by intersecting lines.
- Structural Modeling : Perform molecular docking (AutoDock Vina®) to compare binding affinities for aromatase vs. off-target enzymes .
Data Presentation & Analysis
Q. What are the best practices for presenting dose-response data in publications?
Methodological Answer:
- Tables : Include raw data (mean ± SEM, n ≥ 3) and calculated parameters (IC₅₀, Hill slope).
- Figures : Use semi-log plots with curve-fitting (e.g., four-parameter logistic model). Annotate with asterisks for significance (*p<0.05, **p<0.01).
- Supplementary Files : Provide raw datasets in .csv format and statistical scripts (R or Python) for reproducibility .
Key Methodological Considerations
- Synthesis : L-Tartrate counterion enhances aqueous solubility (30 mg/mL vs. 5 mg/mL for free base) .
- Ethics : For in vivo studies, declare compliance with ARRIVE guidelines and institutional animal care protocols .
- Contradictions : Address batch-to-batch variability by sourcing from ≥2 suppliers (e.g., Santa Cruz vs. Shanghai C-reagent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
